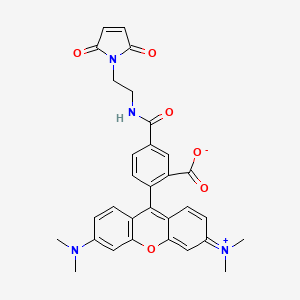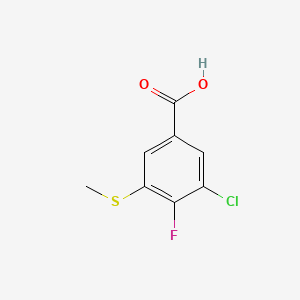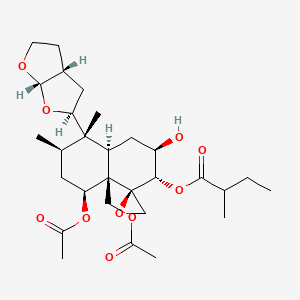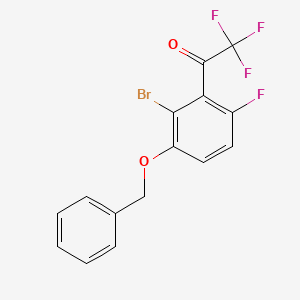
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide involves several steps. The key starting materials include trityl chloride, methyl imidazole, and N-boc-2-aminoethyl iodide. The reaction typically proceeds under anhydrous conditions with the use of solvents such as chloroform, dichloromethane, and methanol . The reaction conditions often require low temperatures, around -20°C, to ensure the stability of the intermediate products .
Análisis De Reacciones Químicas
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common reagents and conditions for these reactions include the use of organic solvents like chloroform and dichloromethane, and maintaining low temperatures to ensure the stability of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the function of the target molecules .
Comparación Con Compuestos Similares
1-Trityl-3-methyl-4-(N-boc-2-aminoethyl)imidazolium iodide can be compared with other similar compounds such as:
1,3-Dimethylimidazolium iodide: This compound has a similar imidazolium core but lacks the trityl and N-boc-2-aminoethyl groups.
1-Trityl-3-methylimidazolium iodide: This compound is similar but does not have the N-boc-2-aminoethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C30H34IN3O2 |
|---|---|
Peso molecular |
595.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-methyl-1-tritylimidazol-1-ium-4-yl)ethyl]carbamate;iodide |
InChI |
InChI=1S/C30H33N3O2.HI/c1-29(2,3)35-28(34)31-21-20-27-22-33(23-32(27)4)30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23H,20-21H2,1-4H3;1H |
Clave InChI |
ABUSWRWIADKEJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=C[N+](=CN1C)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14767050.png)
![acetic acid;(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14767055.png)

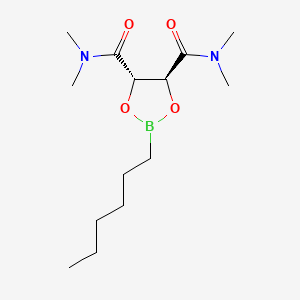
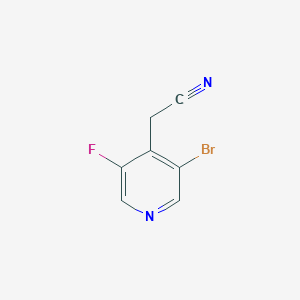
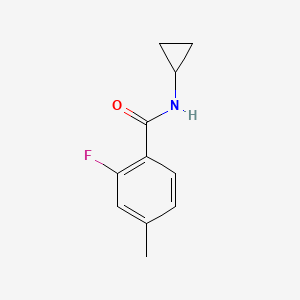
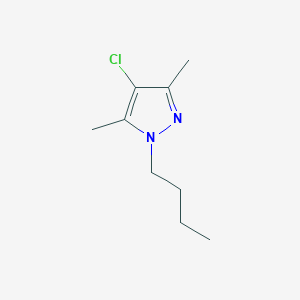
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)
